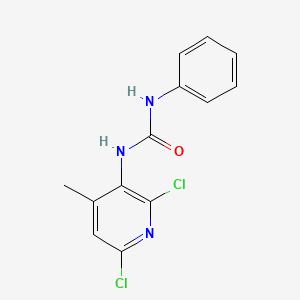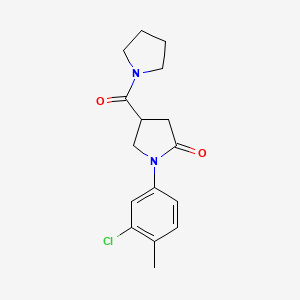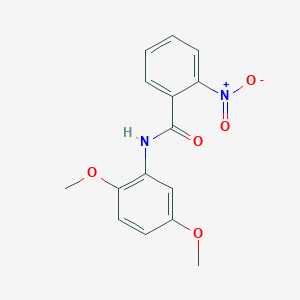
(3S*,4R*)-1-(5-isopropylpyrimidin-4-yl)-4-methylpiperidine-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest is part of a broader class of chemicals that have garnered attention due to their potential applications in various fields, including medicinal chemistry and material science. While the specific compound "(3S*,4R*)-1-(5-isopropylpyrimidin-4-yl)-4-methylpiperidine-3,4-diol" is not directly mentioned in available literature, its structural components suggest relevance to research on pyrimidine derivatives and piperidine diols. These classes of compounds are known for their biological activity and synthetic versatility.
Synthesis Analysis
Synthetic pathways to compounds related to piperidine diols and pyrimidine derivatives have been extensively studied. For example, the literature describes expedient syntheses of 3,4,5-Trihydroxypiperidines from the chiral pool, highlighting their importance in modulating glycosidase enzymes due to their structural resemblance to pyranose monosaccharides (Wood et al., 2018). These synthetic pathways are crucial for accessing high-value drug leads targeting the glycobiological machinery.
Applications De Recherche Scientifique
Histamine H4 Receptor Ligands
A series of 2-aminopyrimidines were synthesized as ligands for the histamine H4 receptor (H4R), indicating the relevance of pyrimidine derivatives in developing potential therapeutic agents targeting inflammation and pain through H4R antagonism. These compounds showed potent in vitro activity and demonstrated anti-inflammatory and antinociceptive activities in animal models (Altenbach et al., 2008).
Coordination Chemistry
Research on pyrimidine-terpyridine derivatives illustrated their selective coordination to zinc(II) ions. This selectivity highlights the application of such compounds in designing coordination polymers with potential applications in materials science and catalysis (Klein et al., 2014).
Osteoporosis Treatment
Pyrimidin-5-yl derivatives were identified as potent and selective antagonists of the αvβ3 receptor, with excellent in vitro profiles and significant efficacy in in vivo models of bone turnover. This suggests their potential in developing treatments for osteoporosis, showcasing the application of pyrimidine derivatives in medicinal chemistry for targeting bone diseases (Coleman et al., 2004).
Cholinesterase and Aβ-Aggregation Inhibitors
A novel class of 2,4-disubstituted pyrimidines was designed and evaluated as dual inhibitors of cholinesterase and amyloid-β (Aβ) aggregation. This research underscores the potential of pyrimidine derivatives in addressing multiple pathological routes in Alzheimer's disease through the inhibition of key enzymes and pathological processes (Mohamed et al., 2011).
Insecticidal and Antibacterial Potential
Pyrimidine linked with pyrazole heterocyclic compounds exhibited insecticidal and antibacterial activities. Such studies highlight the utility of pyrimidine derivatives in developing new agrochemicals and antimicrobial agents, reflecting the broad applicability of pyrimidine chemistry in both healthcare and agriculture (Deohate & Palaspagar, 2020).
Propriétés
IUPAC Name |
(3S,4R)-4-methyl-1-(5-propan-2-ylpyrimidin-4-yl)piperidine-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-9(2)10-6-14-8-15-12(10)16-5-4-13(3,18)11(17)7-16/h6,8-9,11,17-18H,4-5,7H2,1-3H3/t11-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXNYRJHAUGHJG-WCQYABFASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=CN=C1N2CCC(C(C2)O)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CN=CN=C1N2CC[C@@]([C@H](C2)O)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{4-[4-ethyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-4,6-dimethylpyrimidine](/img/structure/B5505692.png)
![N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5505700.png)


![6-({[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5505720.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B5505726.png)
![N-1,3-benzodioxol-5-yl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5505740.png)

![4-methyl-2-{3-[(4-methyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5505757.png)

